
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
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Overview
Description
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H22N2O5 and a molecular weight of 418.453 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action for 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with bromine and chlorine substitutions.
2-Ethoxy-4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-di-chlorobenzoate: Similar structure with ethoxy and dichloro substitutions.
Uniqueness
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific functional groups and the combination of hydrazone and benzoate moieties, which provide distinct chemical properties and reactivity .
Biological Activity
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.44 g/mol
- CAS Number : 769146-39-6
The structure includes a hydroxy(phenyl)acetyl group, a carbohydrazonoyl moiety, and ethoxy and methoxy substituents on the phenyl rings, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Hydroxy(phenyl)acetyl Intermediate : This is achieved through the reaction of phenolic compounds with acetic anhydride.
- Carbohydrazonoyl Formation : The intermediate is reacted with hydrazine derivatives to form the carbohydrazonoyl structure.
- Esterification : The final step involves esterifying the carbohydrazonoyl derivative with 4-ethoxybenzoic acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to receptors, influencing cellular signaling pathways.
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties:
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Antimicrobial Effects : Preliminary tests indicate moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Antioxidant Studies :
- A study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants (IC50 values were lower than those of ascorbic acid).
-
Antimicrobial Activity :
- In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL.
-
Enzyme Inhibition :
- The compound was evaluated for phosphodiesterase IV inhibition, showing promising results with IC50 values indicating effective inhibition comparable to known inhibitors.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
Compound A | Moderate | Good | Moderate |
Compound B | High | Moderate | High |
Target Compound | High | Moderate | Moderate |
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) under reflux conditions improve solubility and reaction kinetics .
- Temperature control : Maintaining temperatures between 60–80°C prevents side reactions (e.g., hydrolysis of the hydrazone linkage) .
- Catalyst screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate intermediate formation.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures isolation of the pure product .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for the hydrazone moiety, ester C=O at ~1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy/ethoxy groups (δ 3.2–4.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict electronic properties and optimize geometry for comparison with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess potency variability .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes (e.g., cyclooxygenase) and validate via enzymatic assays .
- Comparative assays : Benchmark against structurally similar hydrazones (e.g., bromobenzoate derivatives) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are suitable for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC-MS to identify hydrolytic products (e.g., cleavage of the ester group) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-QTOF-MS for radical-mediated breakdown products.
- Microbial degradation : Use soil/water microcosms with GC-MS to track biodegradation intermediates .
Q. How should pharmacokinetic studies be structured to assess bioavailability and metabolism?
- Methodological Answer :
- In vitro models : Caco-2 cell monolayers to predict intestinal absorption; microsomal incubation (human liver microsomes) to identify phase I metabolites .
- In vivo protocols : Administer to rodent models (IV and oral routes) with plasma sampling over 24h. Use LC-MS/MS to quantify parent compound and metabolites.
- Toxicokinetics : Measure tissue distribution (e.g., liver, kidney) and excretion profiles to evaluate safety margins .
Q. What strategies are effective for optimizing the compound’s selectivity in pharmacological applications?
- Methodological Answer :
- SAR-driven modification : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring to enhance target specificity. Compare IC₅₀ values against off-target receptors .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff) for intended vs. unintended targets .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to guide rational design .
Q. How can computational methods enhance understanding of its reactivity and intermolecular interactions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate solvation effects and protein-ligand dynamics over nanoseconds to identify stable binding conformations .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 to forecast absorption, toxicity, and metabolic pathways in silico .
Properties
CAS No. |
765907-68-4 |
---|---|
Molecular Formula |
C25H24N2O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H24N2O6/c1-3-32-20-12-10-19(11-13-20)25(30)33-21-14-9-17(15-22(21)31-2)16-26-27-24(29)23(28)18-7-5-4-6-8-18/h4-16,23,28H,3H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
XWHAIXHLYVWRDS-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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